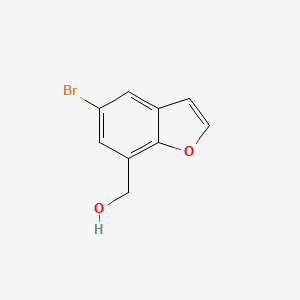
(5-Bromobenzofuran-7-yl)methanol
カタログ番号 B8556251
分子量: 227.05 g/mol
InChIキー: LOHHVOOXFDGWLJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Patent
US05935972
Procedure details


A solution of (5-bromo-benzofuran-7-yl)-methanol (327 mg) in 1,4-dioxan (20 ml ) was treated with manganese dioxide (371 mg) and heated at reflux for 2 h. The reaction mixture was filtered, the cake was washed with chloroform (30 ml) and the combined filtrates were evaporated in vacuo to give the title compound as an orange solid (309 mg).



Name
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([CH2:11][OH:12])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1>O1CCOCC1.[O-2].[O-2].[Mn+4]>[Br:1][C:2]1[CH:3]=[C:4]([CH:11]=[O:12])[C:5]2[O:9][CH:8]=[CH:7][C:6]=2[CH:10]=1 |f:2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
327 mg
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C=C(C2=C(C=CO2)C1)CO
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
|
Name
|
|
|
Quantity
|
371 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
at reflux for 2 h
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake was washed with chloroform (30 ml)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the combined filtrates were evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C=C(C2=C(C=CO2)C1)C=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 309 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
